Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate
CAS No.: 13822-45-2
Cat. No.: VC3406040
Molecular Formula: C13H13NO5
Molecular Weight: 263.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13822-45-2 |
|---|---|
| Molecular Formula | C13H13NO5 |
| Molecular Weight | 263.25 g/mol |
| IUPAC Name | benzyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate |
| Standard InChI | InChI=1S/C13H13NO5/c15-11(18-8-9-4-2-1-3-5-9)7-6-10-12(16)19-13(17)14-10/h1-5,10H,6-8H2,(H,14,17)/t10-/m1/s1 |
| Standard InChI Key | UGCBVSDSTGUPBC-SNVBAGLBSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)COC(=O)CC[C@@H]2C(=O)OC(=O)N2 |
| SMILES | C1=CC=C(C=C1)COC(=O)CCC2C(=O)OC(=O)N2 |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)CCC2C(=O)OC(=O)N2 |
Introduction
Chemical Properties and Structure
Basic Information
Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate is characterized by its molecular formula C₁₃H₁₃NO₅ and a molecular weight of 263.25 g/mol, with the Chemical Abstracts Service (CAS) registry number 13822-45-2 . The compound features a chirality center with an "R" configuration, indicating the specific spatial arrangement of its atoms.
Structural Features
The compound contains several key structural elements:
-
A 2,5-dioxooxazolidine ring (a five-membered heterocyclic structure)
-
A benzyl ester group
-
A propanoate chain connecting the ring to the ester functionality
-
An R-configuration at the 4-position of the oxazolidine ring
Identification Data
Table 1: Key Identification Parameters of Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate
| Parameter | Information |
|---|---|
| CAS No. | 13822-45-2 |
| Molecular Formula | C₁₃H₁₃NO₅ |
| Molecular Weight | 263.25 g/mol |
| IUPAC Name | Benzyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate |
| Standard InChIKey | UGCBVSDSTGUPBC-SNVBAGLBSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)COC(=O)CC[C@@H]2C(=O)OC(=O)N2 |
Synthesis Methods
Laboratory Synthesis
The synthesis of Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate typically involves the esterification reaction between benzyl alcohol and oxazolidine-4-carboxylic acid under specific conditions. This process employs:
-
Dehydrating agents to facilitate the esterification process
-
Organic solvents such as dichloromethane or toluene
-
Catalysts like sulfuric acid or p-toluenesulfonic acid to enhance the reaction rate
The reaction is generally carried out under controlled temperature and pressure conditions to optimize yield and stereoselectivity.
Industrial Methods
In industrial settings, the production may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Applications
Peptide Synthesis
Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate serves as an important reagent in peptide synthesis, particularly for incorporating L-glutamic acid into peptide chains. The benzyl group functions as a protecting group for the glutamic acid side chain, allowing for:
-
Selective modifications of specific functional groups
-
Controlled peptide bond formation
-
Subsequent deprotection to reveal the functional carboxylic acid group when needed
Organic Synthesis Applications
The compound is utilized as a building block in organic synthesis, serving as a precursor for more complex molecules. Its unique structure, containing both the dioxooxazolidine ring and benzyl ester functionality, makes it valuable for creating compounds with specific stereochemical properties.
Research Applications
Scientific research applications include:
-
Biochemical probes for studying protein-ligand interactions
-
Templates for creating compound libraries in medicinal chemistry
-
Model compounds for studying stereospecific reactions
Biological Activities
Antimicrobial Properties
Research indicates that Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate and structurally related compounds exhibit antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. Studies have reported minimum inhibitory concentration (MIC) values that suggest potential clinical relevance.
Mechanism of Action
The biological activity of Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate involves interactions with specific molecular targets:
-
The benzyl group can engage with hydrophobic pockets in proteins
-
The oxazolidine ring can form hydrogen bonds with amino acid residues
-
These interactions can modulate the activity of enzymes or receptors, leading to various biological effects
Structure-Activity Relationships
Stereochemical Influence
The stereochemistry at the 4-position of the oxazolidine ring significantly influences the biological activity of these compounds. Research comparing R- and S-isomers of related compounds has shown distinct differences in potency and efficacy .
For example, in studies of structurally similar compounds:
-
(R)-enantiomers often showed greater potency in anticonvulsant tests
-
Different protection profiles were observed between stereoisomers in various seizure models
Table 2: Comparative Activity of R- and S-Enantiomers of Related Compounds
| Parameter | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| ED₅₀ (MES) (mg/kg) | 66.3 (53.6–82.0) | 87.5 (69.5–110.2) |
| ED₅₀ (6 Hz 32 mA) (mg/kg) | 15.6 (9.1–26.9) | 28.8 (16.9–48.9) |
| ED₅₀ (scPTZ) (mg/kg) | 36.3 (15.5–73.5) | 52.7 (37.7–85.0) |
| TD₅₀ (rotarod) (mg/kg) | >500 | >500 |
Note: Data from structurally similar compounds
| Safety Parameter | Classification/Information |
|---|---|
| GHS Symbol | GHS07 (Warning) |
| Hazard Statements | H319-H315-H335 (Eye irritation, skin irritation, respiratory irritation) |
| Precautionary Statements | P264-P280-P302+P352-P321-P332+P313-P362 |
| Recommended Protection | Chemical-resistant gloves, safety goggles, adequate ventilation |
Related Compounds
Structural Analogs
Several compounds share structural similarities with Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate:
-
tert-Butyl (S)-2,5-Dioxooxazolidine-4-propanoate - Contains a tert-butyl group instead of benzyl
-
Methyl (S)-3-(2,5-Dioxo-4-oxazolidinyl)propanoate - Contains a methyl ester instead of benzyl
-
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) - Contains a dioxopyrrolidine ring structure
These structural analogs often share similar biological activities but may exhibit different potency, specificity, or pharmacokinetic properties.
Future Research Directions
Future research on Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate may focus on:
-
Detailed structure-activity relationship studies to optimize biological activity
-
Development of more efficient and stereoselective synthesis methods
-
Exploration of additional therapeutic applications, particularly in antimicrobial and anticonvulsant domains
-
Investigation of mechanisms of action through advanced computational and experimental approaches
-
Development of derivative compounds with enhanced properties for specific applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume